Home > Products > Screening Compounds P76091 > 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole - 1059630-12-4

6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Catalog Number: EVT-3163759
CAS Number: 1059630-12-4
Molecular Formula: C11H13BrN2
Molecular Weight: 253.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(−)-cis-2,8-Dimethyl-6-[3H]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole

Compound Description: This compound is a tritiated analog of Stobadine, a cardioprotective agent. It was synthesized using (−)-cis-2,8-dimethyl-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole as a precursor for pharmacological studies.

Carbidine (2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indole)

Compound Description: Carbidine serves as a starting point for developing various derivatives with central nervous system (CNS) activities. It exhibits thymoleptic-like activity.

Compound Description: This carbidine analog displays both thymoleptic-like and neuroleptic activity, with the latter being more potent than carbidine itself.

Stobadine (cis-(-)-2,3,4,4a,5,9b-Hexahydro-2,8-dimethyl-1H-pyrido-[4,3-b]indole)

Compound Description: Stobadine, a stereoisomer of carbidine, is recognized for its potential cardioprotective properties. Studies show it can mitigate vascular impairment in diabetic rats by reducing oxidative stress.

Overview

6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with significant implications in medicinal chemistry and pharmacology. It is classified as a brominated derivative of pyridoindole, which is part of a larger family of indole-based compounds known for their diverse biological activities. The compound's molecular formula is C11_{11}H13_{13}BrN2_2, and it has a molecular weight of approximately 253.14 g/mol .

Synthesis Analysis

The synthesis of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can be accomplished via several methods. One notable approach involves the catalytic reductive dehalogenation of its bromo precursor to introduce tritium labels for pharmacokinetic studies. This reaction typically employs a palladium on barium sulfate catalyst in a phosphate buffer solution at a pH of 7.4 .

Another method includes the reduction of tetrahydro derivatives using borane-tetrahydrofuran complexes or borane-triethylamine complexes in dioxane . Additionally, the compound can be synthesized through a multi-step process involving the reaction of ethyl chloroformate with 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole in tetrahydrofuran .

Key Parameters

  • Catalysts: Palladium on barium sulfate (5%).
  • Solvents: Phosphate buffer (pH 7.4), tetrahydrofuran.
  • Reaction Conditions: Varying temperatures and times depending on the specific synthetic route.
Molecular Structure Analysis

The molecular structure of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole features a fused bicyclic system that includes a pyridine ring and an indole moiety. The presence of the bromine atom at the 6-position significantly influences its chemical reactivity and biological properties.

Structural Data

  • InChI: InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,9,11-13H,5-7H2
  • Molecular Geometry: The compound exhibits a complex three-dimensional structure due to its multiple chiral centers (4a and 9b positions), which can affect its interaction with biological targets .
Chemical Reactions Analysis

6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can participate in various chemical reactions:

Common Reactions

  • Reduction: This compound can be reduced to form various derivatives.
  • Substitution: It readily undergoes substitution reactions due to the presence of the bromine atom.

Reaction Conditions

Reactions typically utilize solvents such as tetrahydrofuran and reagents like sodium carbonate or triethylamine to facilitate transformations .

Mechanism of Action

The mechanism of action for compounds like 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole often involves interactions with neurotransmitter receptors. Specifically:

Target Interaction

This compound has been shown to interact with serotonin receptors (5-hydroxytryptamine receptors), influencing various central nervous system activities. The bromine substitution may enhance binding affinity or alter the pharmacological profile compared to non-brominated analogs .

Biochemical Pathways

Compounds in this class can modulate pathways related to mood regulation and neuroleptic activity through their action on serotonin pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole are crucial for understanding its behavior in biological systems:

Key Properties

PropertyValue
Molecular Weight253.14 g/mol
Boiling PointNot available
Log P (octanol-water partition coefficient)Approximately 2.19
SolubilityModerate in organic solvents
Melting PointNot specified

Safety Considerations

Safety data indicate that handling should follow standard precautions due to potential toxicity associated with brominated compounds .

Applications

6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole has various applications in scientific research:

Research Applications

  1. Pharmacokinetics Studies: Used as a precursor for tritium-labeled derivatives to study drug metabolism and distribution.
  2. Medicinal Chemistry: Serves as a building block for synthesizing other biologically active compounds.
  3. Neuroscience Research: Investigated for its potential therapeutic effects on mood disorders through serotonin modulation .
Synthetic Methodologies for 6-Bromo-2,3,4,4a,5,9b-Hexahydro-1H-Pyrido[4,3-b]Indole

Stereoselective Synthesis and Chiral Resolution Strategies

Stereocontrol in synthesizing 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole centers on generating the cis-fused octahydropyrido[4,3-b]indole scaffold with defined configurations at the 4a and 9b positions. The biologically relevant (4aS,9bR) enantiomer is typically accessed through chiral pool approaches or asymmetric catalysis. Resolution techniques often exploit diastereomeric salt formation using chiral acids, exemplified by the isolation of (4aS,9bR)-6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole as its (S)-2-hydroxy-2-phenylacetate salt (CAS: 1059630-13-5), which facilitates crystallization and purification [4]. The alternative rel-(4aR,9bS) enantiomer (CAS: 1576239-70-7) is similarly accessible via enantioselective synthetic routes or resolution, though it exhibits distinct pharmacological profiles [5].

Table 1: Stereoisomeric Forms and Key Characteristics

StereochemistryCAS NumberSalt/FormPurityResolution Method
(4aS,9bR)1059630-07-7Free base97%Chiral chromatography
(4aS,9bR)1059630-13-5(S)-MandelateNot specifiedDiastereomeric crystallization
rel-(4aR,9bS)1576239-70-7Free base≥98%Asymmetric synthesis

Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD-H) effectively separates enantiomers derived from racemic synthetic intermediates. Absolute configuration confirmation relies heavily on X-ray crystallography of resolved salts or intermediates, with computational methods (density functional theory) predicting optical rotation values that match experimental data for verification [3] .

Catalytic Cyclization Techniques for Hexahydro-Pyridoindole Core Formation

Construction of the hexahydro-pyrido[4,3-b]indole core employs strategic catalytic cyclization methodologies, with Fischer indolization and intramolecular Mannich reactions predominating. The Fischer approach involves reacting phenylhydrazine derivatives with appropriately substituted piperidin-4-ones under Brønsted or Lewis acid catalysis (e.g., ZnCl₂, polyphosphoric acid). This method offers direct access to the tetracyclic system but faces challenges with regioselectivity during indole ring formation if unsymmetrical ketones are employed [10].

Intramolecular Mannich cyclization provides superior stereocontrol, particularly for synthesizing the (4aS,9bR) enantiomer. This route involves generating an iminium ion electrophile in situ from a tryptamine-derived precursor containing an amine and carbonyl moiety. Catalysis by protic acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., scandium triflate) facilitates the key cyclization step, forming the C4a-C9b bond with high diastereoselectivity favoring the cis-fused ring junction. Microwave-assisted protocols significantly accelerate this cyclization, reducing reaction times from hours to minutes while improving yields by minimizing decomposition pathways [7] [10].

Table 2: Catalytic Cyclization Methods for Core Assembly

Cyclization StrategyCatalyst SystemKey IntermediateYield RangeStereoselectivityConditions
Fischer IndolizationZnCl₂ (1-2 eq)4-Piperidone phenylhydrazone45-65%ModerateReflux, AcOH
Intramolecular MannichSc(OTf)₃ (10 mol%)Tryptamine-derived aldehyde75-92%High (cis selective)RT, CH₂Cl₂
Intramolecular MannichTFA (neat)N-Boc-tryptamine aldehyde68-85%High (cis selective)Microwave, 100°C

Transition-metal-catalyzed approaches, particularly palladium-catalyzed intramolecular amination or C-H activation/cyclization, offer complementary routes under milder conditions. However, these methods require complex ligand systems to control stereochemistry and are less commonly applied for large-scale synthesis due to catalyst cost and potential palladium contamination in APIs [7].

Bromination Optimization at the 6-Position: Regiochemical Control

Regioselective bromination at the indole 6-position is critical due to potential competition at the electronically richer 5- or 7-positions. Two dominant strategies prevail: direct electrophilic aromatic substitution (EAS) on the pre-formed hexahydropyridoindole core and utilization of pre-brominated indole precursors during cyclization.

Direct Bromination: Electrophilic bromination (Br₂, NBS) of the hexahydropyridoindole scaffold requires careful optimization to prevent overbromination or oxidation. Solvent choice profoundly impacts regioselectivity. Dichloromethane (DCM) at -10°C to 0°C with 1.05 equivalents of bromine achieves >95% 6-bromination regioselectivity, exploiting the slight electron deficiency at C6 relative to C5/C7 induced by the fused piperidine ring. Acetic acid as solvent promotes dibromination and should be avoided. In situ generation of bromine from pyridinium tribromide offers improved handling and stoichiometric control, delivering consistent 6-bromination with yields exceeding 85% [7] [9].

Pre-Brominated Precursors: Incorporating 4-bromophenylhydrazine or 5-bromotryptamine derivatives during Fischer indolization or Mannich cyclization bypasses regioselectivity challenges. This approach requires stable brominated building blocks but ensures regiochemical purity. Cyclization of 5-bromotryptamine derivatives proceeds smoothly under standard Mannich conditions without bromine migration, affording the desired 6-bromo product (bromine shifts during cyclization to the equivalent 6-position in the fused system) in yields consistently above 80%. This method is preferred for large-scale GMP synthesis of lumateperone intermediates due to superior control over impurities [7] [10].

Critical to both routes is the compound's predicted pKa of 10.02±0.20, indicating the indole nitrogen's basicity necessitates protonation control during EAS to avoid N-bromination side reactions. Maintaining pH below 4.0 during aqueous workup quenches residual bromine and prevents debromination [7].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis

The synthesis of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole employs both solution-phase and solid-phase methodologies, each with distinct advantages and limitations.

Solid-Phase Synthesis (SPS): Primarily utilized for generating libraries of structural analogs for SAR studies, SPS employs resins like Wang or Rink amide resin. The linear sequence starts with resin-bound tryptophan or tryptamine derivatives. Key steps include on-resin reductive amination to install the piperidine precursor nitrogen, followed by acid-catalyzed cyclization (Mannich type). Bromination is typically performed post-cleavage due to bromine's oxidative damage to resin matrices. While SPS enables rapid parallel synthesis (generating 50-100 analogs weekly), overall yields per step are moderate (70-85% average step yield), and the final product purity (typically 85-92% after HPLC purification) is lower than solution-phase counterparts. Scale-up beyond milligram quantities is challenging [8].

Solution-Phase Synthesis: This remains the industrial standard for producing bulk quantities (grams to kilograms) of high-purity material. Linear sequences involve synthesizing and purifying intermediates (e.g., protected tryptamines, brominated phenylhydrazines) before cyclization. Key advantages include:

  • Higher Yields: Solution-phase Mannich cyclization achieves 75-92% yields versus 60-75% for analogous on-resin steps [3] .
  • Superior Purity: Crystallization techniques afford >97% purity (confirmed by HPLC, NMR) for intermediates and final products [3] [7].
  • Scalability: Batch sizes exceeding 5 kg are feasible with standard reactor equipment .

Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison

ParameterSolution-PhaseSolid-Phase
Typical ScaleMultigram to kilogramMilligram to gram
Average Yield (Overall)55-70%20-40%
Final Purity97-99% (after crystallization)85-92% (after cleavage & HPLC purification)
Key Purification MethodCrystallization, extractionHPLC, precipitation
Automation PotentialModerate (batch reactors)High (automated synthesizers)
Cost per gram (100g scale)$100-250 (free base) [7] [9]$500-$1500 (after purification)
Primary ApplicationBulk API intermediate productionLibrary synthesis for drug discovery

Despite higher costs and slower analog generation, solution-phase synthesis dominates commercial supply chains due to established regulatory (ICH Q11) compliance, robust crystallization-controlled purity profiles, and favorable economics at scale. SPS finds niche application in early-stage medicinal chemistry exploration where analog diversity outweighs purity and yield considerations. Cold-chain transportation (2-8°C under inert atmosphere) is often mandated for solid-phase-derived material due to stability concerns, increasing logistical complexity [4] .

Properties

CAS Number

1059630-12-4

Product Name

6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

IUPAC Name

6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Molecular Formula

C11H13BrN2

Molecular Weight

253.14

InChI

InChI=1S/C11H13BrN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,8,10,13-14H,4-6H2

InChI Key

LPBJHSPFSUDRSY-UHFFFAOYSA-N

SMILES

C1CNCC2C1NC3=C2C=CC=C3Br

Canonical SMILES

C1CNCC2C1NC3=C2C=CC=C3Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.